molecular formula C5H11NO4 B8140303 (4S)-4-amino-5,5-dihydroxypentanoic acid

(4S)-4-amino-5,5-dihydroxypentanoic acid

Cat. No.: B8140303
M. Wt: 149.15 g/mol
InChI Key: MKADZLMZCPSMML-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-amino-5,5-dihydroxypentanoic acid is an organic compound with a unique structure that includes an amino group and two hydroxyl groups attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-amino-5,5-dihydroxypentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.

    Hydroxylation: Introduction of hydroxyl groups at the desired positions using reagents like osmium tetroxide or hydrogen peroxide.

    Amination: Introduction of the amino group through reductive amination or other suitable methods.

    Deprotection: Removal of any protecting groups to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Utilizing optimized synthetic routes to maximize yield and purity.

    Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the compound.

    Quality Control: Ensuring the final product meets industry standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-amino-5,5-dihydroxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Various derivatives depending on the substituents used.

Scientific Research Applications

(4S)-4-amino-5,5-dihydroxypentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4S)-4-amino-5,5-dihydroxypentanoic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Participation in metabolic pathways, potentially influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-amino-5-hydroxypentanoic acid: Similar structure but with one less hydroxyl group.

    (4S)-4-amino-5,5-dimethylpentanoic acid: Similar structure but with methyl groups instead of hydroxyl groups.

Uniqueness

(4S)-4-amino-5,5-dihydroxypentanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(4S)-4-amino-5,5-dihydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4/c6-3(5(9)10)1-2-4(7)8/h3,5,9-10H,1-2,6H2,(H,7,8)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKADZLMZCPSMML-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.